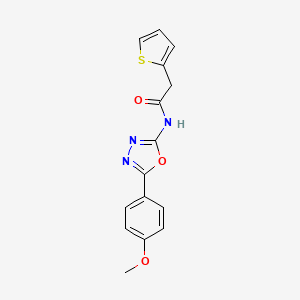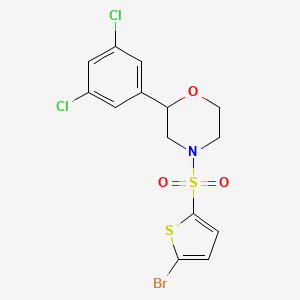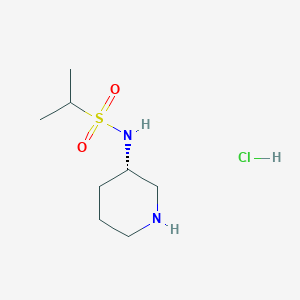
Quinine sulfate
Übersicht
Beschreibung
Quinine sulfate is the sulfate salt of quinine, an alkaloid obtained from the bark of Cinchona species . It is used to treat malaria caused by Plasmodium falciparum . The parasite gets into the red blood cells in the body and causes malaria. Quinine works by killing the parasite or preventing it from growing .
Synthesis Analysis
The USP Method for Quinine Sulfate requires a Resolution of not less than 1.2 from its main impurity, Dihydroquinine . In this Method, Quinine is separated from its main impurity with a Resolution of 2.6 using only 0.1% Trifluoroacetic Acid in the Mobile Phase .Molecular Structure Analysis
Quinine sulfate has a molecular formula of CHNOS . Its average mass is 746.912 Da and its mono-isotopic mass is 746.334961 Da .Chemical Reactions Analysis
Quinine sulfate’s reactions have been studied using various techniques. For instance, photoreaction, electrochemical reaction-oxidation, derivatisation, chemical bond vibration, light absorption in the UV–Vis region, and mobility in the mobile phase are important properties for quinine analyses .Physical And Chemical Properties Analysis
Quinine sulfate is a component of the bark of the cinchona (quina-quina) tree . It is slightly soluble in chloroform and ether .Wissenschaftliche Forschungsanwendungen
Interaction with DNA
Quinine sulfate has been found to interact with DNA. This interaction has been investigated using spectral methods, including fluorescence spectroscopy and resonance light scattering (RLS) technique. The quinine sulfate-DNA system shows a decrease in fluorescence intensity upon the addition of trace amounts of DNA. This interaction and the detection of DNA have been further confirmed by RLS technique .
Fluorescence Probes and Sensors
Quinoline derivatives, including quinine sulfate, are well-established as fluorescence probes and sensors. Quinine sulfate is widely used as a quantum yield standard and fluorescence lifetime standard .
Bio-imaging
Functional fluorophores, including quinine sulfate, represent an emerging research field, especially in sensing and cellular imaging. After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism, research in the field of fluorescence has gained momentum .
Antioxidant Activity
Quinine sulfate has been studied for its antioxidant activity. This is part of a broader research trend into the potential health benefits and therapeutic applications of antioxidants .
Quantum Yield Standard
Quinine sulfate is widely used as a quantum yield standard. Quantum yield is a measure of the efficiency of a photophysical process. In this context, quinine sulfate serves as a reference standard against which the quantum yields of other substances can be compared .
Fluorescence Lifetime Standard
In addition to its use as a quantum yield standard, quinine sulfate is also used as a fluorescence lifetime standard. Fluorescence lifetime is the average time that a molecule remains in its excited state before returning to its ground state. Quinine sulfate’s known fluorescence lifetime makes it a useful standard for calibrating fluorescence lifetime measurements .
Wirkmechanismus
Target of Action
Quinine sulfate primarily targets the Plasmodium falciparum malaria parasite . It is used to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae .
Mode of Action
Quinine interferes with the parasite’s ability to digest hemoglobin . It inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes .
Biochemical Pathways
Quinine and quinidine inhibit the spontaneous formation of beta-haematin (haemozoin or malaria pigment), which is a toxic product of the digestion of hemoglobin by parasites . This interference with the parasite’s ability to digest hemoglobin is a key aspect of its antimalarial action .
Pharmacokinetics
Quinine is primarily metabolized by CYP3A4 . Other enzymes, including CYP1A2, CYP2C8, CYP2C9, also play a role in its metabolism . It is a weak base and is concentrated in the food vacuoles of P. falciparum . The absolute bioavailability of quinine from quinine sulfate tablets is about 70%, but this varies widely (45 to 100%) between patients .
Result of Action
The molecular and cellular effects of quinine’s action include the inhibition of the growth and reproduction of the malarial parasites, which inhabit the red blood cells (erythrocytes) . Quinine also has direct effects on muscle membrane and sodium channels , which is why it is useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita .
Action Environment
Environmental factors such as severity of infection, routes of administration, and nutritional status can influence quinine’s action . For instance, the severity of the malaria infection can impact the pharmacokinetics of quinine . Furthermore, the efficacy of quinine can be influenced by the patient’s nutritional status .
Safety and Hazards
Eigenschaften
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFLHYOFXQIOW-LPYZJUEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048979 | |
| Record name | Quinine hemisulfate salt monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] | |
| Record name | Quinine sulfate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Quinine sulfate dihydrate | |
CAS RN |
6119-70-6, 207671-44-1, 804-63-7 | |
| Record name | Quinine Sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine hemisulfate salt monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kinin-szulfát | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF7Z0E0Q2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)

![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)

![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)

![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)

